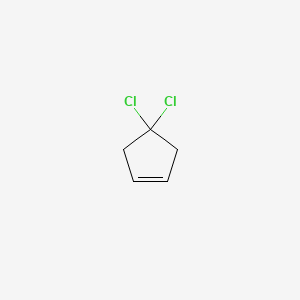
Cyclopentene, 4,4-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentene, 4,4-dichloro- is an organic compound with the molecular formula C5H6Cl2. It is a derivative of cyclopentene, where two chlorine atoms are substituted at the 4th position of the cyclopentene ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentene, 4,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclopentene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the 4th position .
Industrial Production Methods
In industrial settings, the production of cyclopentene, 4,4-dichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
化学反応の分析
Types of Reactions
Cyclopentene, 4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentanones.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated cyclopentanones.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopentene, 4,4-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopentene, 4,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways and chemical processes, making it a versatile compound in research and industrial applications .
類似化合物との比較
Similar Compounds
Cyclopentene: The parent compound without chlorine substitution.
Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-: A more heavily substituted derivative with additional fluorine atoms.
Uniqueness
Cyclopentene, 4,4-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 4th position enhances its electrophilic nature, making it suitable for various chemical transformations and applications .
特性
CAS番号 |
5296-48-0 |
|---|---|
分子式 |
C5H6Cl2 |
分子量 |
137.00 g/mol |
IUPAC名 |
4,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2 |
InChIキー |
GVZSEVSNGREDBC-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC1(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



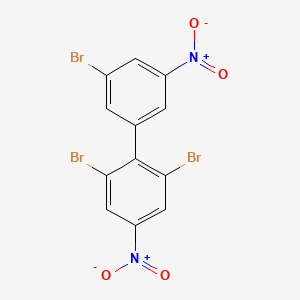
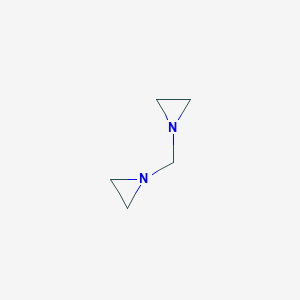
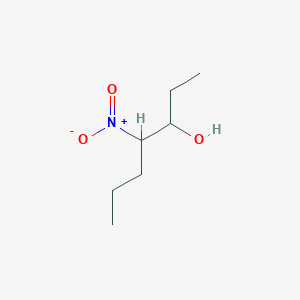
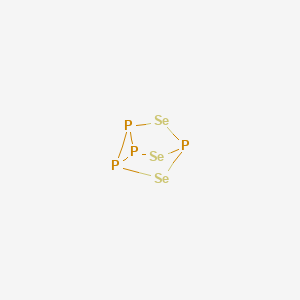
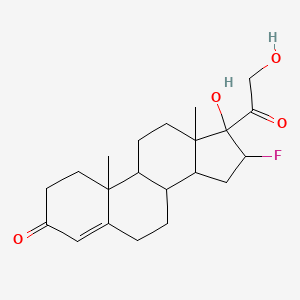
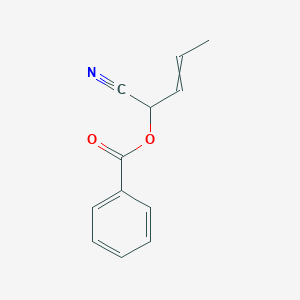

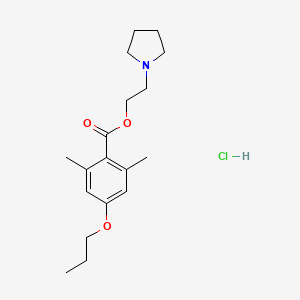
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
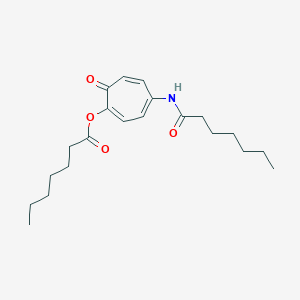
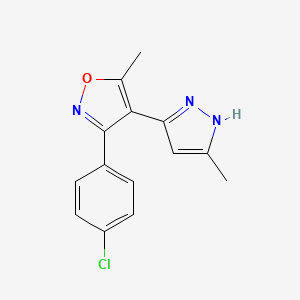
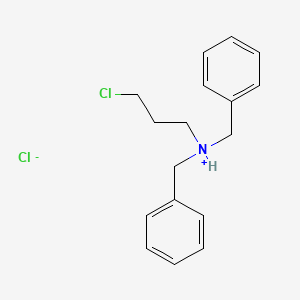
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
